molecular formula C15H15N5S B2817105 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole CAS No. 1203065-86-4

2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole

Cat. No.: B2817105
CAS No.: 1203065-86-4
M. Wt: 297.38
InChI Key: BQTGZUAXVCDANZ-UHFFFAOYSA-N
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Description

2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole (CAS 1203065-86-4) is a synthetic small molecule with a molecular formula of C15H15N5S and a molecular weight of 297.39 g/mol. This benzothiazole-piperazine hybrid scaffold is a subject of interest in medicinal chemistry research, particularly for its potential as a dopamine antagonist , as indicated by its structural similarity to compounds described in pharmacological studies . This compound serves as a valuable chemical template in oncology research. Structural analogs featuring the benzothiazole core linked to a piperazine-substituted pyrimidine have demonstrated significant antitumor activity in vitro. Specifically, one such analog exhibited potent activity against human prostate cancer cells (PC-3) with an IC50 value of 2.29 μmol/L, highlighting the therapeutic potential of this chemotype . The integration of the benzothiazole and piperazine motifs is a recognized strategy in drug discovery for generating diverse bioactive molecules, with applications explored in areas including antimycobacterial research and the development of neuronal nitric oxide synthase (nNOS) inhibitors for investigating neurodegenerative conditions . The versatility of the benzothiazole moiety also extends to antiviral research , making it a privileged structure in chemotherapeutic development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use.

Properties

IUPAC Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-2-5-13-12(4-1)18-15(21-13)20-10-8-19(9-11-20)14-16-6-3-7-17-14/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTGZUAXVCDANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole typically involves the coupling of a pyrimidine derivative with a piperazine and a benzothiazole precursor. One common method involves the reaction of 2-chloropyrimidine with piperazine to form 2-(piperazin-1-yl)pyrimidine, which is then coupled with 2-aminobenzothiazole under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring, enhancing the compound’s biological activity.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its pharmacological properties, particularly as an anxiolytic agent. Its structural similarity to known piperazine derivatives suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Anxiolytic Activity

Research indicates that derivatives of piperazine, including those containing pyrimidine and benzothiazole moieties, exhibit anxiolytic effects. For instance, compounds like buspirone have demonstrated efficacy in treating anxiety disorders due to their action on serotonin receptors (5-HT1A) and dopamine receptors (D2) .

In a study published in the Journal of Medicinal Chemistry, a series of pyrimidinylpiperazine derivatives were synthesized and evaluated for their anxiolytic properties. The results showed that modifications to the piperazine ring significantly influenced receptor binding affinities and anxiolytic activity .

Anticancer Potential

Another promising application of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is in cancer therapy. Compounds with similar structures have been identified as potential inhibitors of cancer cell proliferation.

Case Study: Anticancer Activity

Research published in Cancer Letters explored the effects of benzothiazole derivatives on various cancer cell lines. The study found that certain derivatives exhibited cytotoxic activity against breast and colon cancer cells, potentially through the induction of apoptosis . The mechanism involved the inhibition of specific signaling pathways crucial for tumor growth.

Cosmetic Formulations

The compound is also being investigated for its applications in cosmetic formulations. Its properties may enhance skin penetration and stability in topical products.

Case Study: Cosmetic Efficacy

A study detailed in the Brazilian Journal of Pharmaceutical Sciences evaluated the use of piperazine derivatives in dermatological formulations. The findings suggested that these compounds could improve skin bioavailability and efficacy of active ingredients when used in creams and lotions .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Anxiolytic Activity Potential treatment for anxiety disorders through serotonin modulationJournal of Medicinal Chemistry
Anticancer Activity Inhibition of cancer cell proliferation; induces apoptosisCancer Letters
Cosmetic Formulations Enhances skin penetration; improves stability in topical productsBrazilian Journal of Pharmaceutical Sciences

Mechanism of Action

The mechanism of action of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, thereby influencing their function .

Comparison with Similar Compounds

Linker Chain Length

  • Butyl vs. Propyl Linkers :
    • Butyl-linked analog (e.g., 2-[4-(4-Pyrimidin-2-yl-piperazin-1-yl)-butyl]-benzo[d]thiazole hydrochloride): Exhibits a melting point of 236–237°C and a lower synthetic yield (19%), suggesting reduced flexibility in reaction conditions .
    • Propyl-linked analog (e.g., 2-(3-(4-(Pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole): Achieves a higher yield (47%) and exists as a brown oil, indicating altered crystallinity and solubility .
    • Impact : Longer chains (butyl) may enhance receptor binding by optimizing spatial alignment, while shorter chains (propyl) improve synthetic efficiency.

Substituents on the Benzothiazole Core

  • Halogenated Derivatives :
    • 6-Bromo-2-(piperazin-1-yl)benzo[d]thiazole and 6-chloro analogs (Similarity: 0.90–0.92) introduce steric and electronic effects that modulate receptor affinity .
    • Impact : Electron-withdrawing groups (e.g., Br, Cl) may enhance binding to dopamine receptors by increasing electrophilicity .

Piperazine Modifications

  • Pyrimidinyl vs. Other Heterocycles :
    • Replacement of pyrimidinyl with a 4-chlorophenyl group (e.g., 2-(4-(4-(4-Chlorophenyl)piperazin-1-yl)butyl)benzo[d]thiazole) reduces selectivity for serotonin transporters (SERT) but increases affinity for dopamine receptors .

Key Observations :

  • Hydrochloride salts (e.g., compound in ) exhibit higher melting points, favoring stability in formulation .
  • Propyl-linked analogs are synthesized more efficiently but lack crystallinity, complicating purification .

Receptor Binding and Selectivity

  • Dopamine D4 Receptor (D4R) :
    • The pyrimidinyl-piperazine scaffold shows high selectivity for D4R, with computational models suggesting that the benzothiazole core stabilizes interactions via π-π stacking .
    • Propyl-linked analogs demonstrate improved blood-brain barrier penetration due to reduced polarity .
  • Serotonin Receptors (5-HT1A/SERT) :
    • Butyl-linked derivatives exhibit moderate SERT inhibition (Ki = 120 nM), while chloro-phenyl-substituted analogs prioritize 5-HT1A binding (Ki = 15 nM) .

Biological Activity

The compound 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is C15H16N4SC_{15}H_{16}N_{4}S, with a molecular weight of approximately 284.38 g/mol. The compound features a benzo[d]thiazole core linked to a piperazine ring substituted with a pyrimidine moiety, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d]thiazole derivatives. For instance, a series of thiazole-pyrimidine derivatives demonstrated significant antiproliferative activity against various cancer cell lines in vitro. Notably, one compound exhibited a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at a concentration of 10 μM .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineGI (%) at 10 μM
4aHCT-11640.87
4bHOP-9286.28
4hSK-BR-346.14

These findings suggest that modifications on the piperazine and thiazole rings can significantly enhance anticancer activity, indicating a promising avenue for drug development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A derivative known as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole exhibited notable antimicrobial activity against strains such as Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicrobial StrainMIC (μg/mL)
PNTS. aureus32
PNTMRSA16
TBAS. epidermidis64

The biological activity of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is critical in cancer therapy due to the role of kinases in cell proliferation and survival.
  • Antimicrobial Mechanism : The antimicrobial action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although the precise mechanisms are still under investigation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the piperazine and pyrimidine substituents can significantly influence the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups on the pyrimidine ring enhances binding affinity to target proteins, thereby improving efficacy against cancer cells .

Case Studies

Several case studies have illustrated the effectiveness of related compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A recent clinical trial involving thiazole derivatives demonstrated a reduction in tumor size among participants treated with compounds similar to 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole , suggesting potential for further development into therapeutic agents.
  • Antimicrobial Effectiveness : Laboratory tests on synthesized derivatives showed that modifications led to enhanced antimicrobial properties, particularly against resistant strains like MRSA, highlighting their potential as new antibiotic candidates.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution between a benzothiazole precursor (e.g., 2-(chloroalkyl)benzo[d]thiazole) and 1-(pyrimidin-2-yl)piperazine. Key steps include:

  • Alkylation : Use K2_2CO3_3 as a base and anhydrous acetonitrile as a solvent under reflux (12–24 hours). KI is added as a catalyst to enhance reactivity .
  • Purification : Flash column chromatography with EtOAc/hexane (9:1) yields the product (24–47% yields). Recrystallization from 2-propanol/acetone improves purity .
  • Validation : Confirm structure via 1^1H NMR (e.g., δ 7.94–8.01 ppm for aromatic protons) and elemental analysis (C, H, N content) .

Basic: How is the structural integrity of this compound validated in academic research?

  • Spectroscopic Techniques :
    • 1^1H NMR : Aromatic protons from the benzothiazole (δ 7.5–8.0 ppm) and pyrimidine (δ 8.3–8.6 ppm) moieties confirm connectivity .
    • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 351 for the free base) validate molecular weight .
  • Elemental Analysis : Matches between calculated and observed C/H/N percentages (e.g., ±0.3% deviation) ensure purity .

Advanced: What strategies resolve contradictory bioactivity data across structurally similar benzothiazole-piperazine derivatives?

  • SAR Analysis : Compare substituent effects. For example:
    • Piperazine substituents : Pyrimidin-2-yl groups enhance 5-HT1A_{1A} receptor affinity vs. 4-chlorophenyl derivatives .
    • Alkyl chain length : Propyl spacers (as in 16e) improve binding kinetics over butyl chains due to conformational flexibility .
  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and controls (e.g., CHS-828) to minimize variability .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : The pyrimidine ring engages in π-π stacking with aromatic residues (e.g., Tyr95 in 5-HT1A_{1A}), while the piperazine nitrogen forms hydrogen bonds with Asp116 .
  • DFT Calculations : Analyze electron density to predict reactive sites (e.g., Laplacian of kinetic energy density at the benzothiazole sulfur) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .

Advanced: What methodological challenges arise in scaling up synthesis, and how are they addressed?

  • Low Yields : Optimize stoichiometry (e.g., 1.2 eq. of 1-(pyrimidin-2-yl)piperazine) and solvent (DMF improves solubility but requires careful drying) .
  • Byproduct Formation : Monitor via TLC and employ gradient chromatography (e.g., 5–20% MeOH in DCM) to isolate the target .
  • Thermal Sensitivity : Use microwave-assisted synthesis (80°C, 30 min) to reduce decomposition .

Advanced: How do structural modifications impact pharmacokinetic properties?

  • Lipophilicity : Introduction of methyl groups on the benzothiazole (e.g., 5,7-dimethyl analogs) enhances blood-brain barrier penetration (logP >3) .
  • Metabolic Stability : Piperazine N-acylation (e.g., methanone derivatives) reduces CYP450-mediated oxidation, prolonging half-life .
  • Solubility : Hydrochloride salt formation (e.g., 16e HCl) improves aqueous solubility for in vivo dosing .

Advanced: What analytical techniques differentiate this compound from its regioisomers or byproducts?

  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution). Retention times (e.g., 8.2 min for the target vs. 7.5 min for N-alkylated byproducts) aid identification .
  • 2D NMR : NOESY correlations between the pyrimidine C-H and piperazine protons confirm spatial proximity, ruling out alternative regiochemistry .

Advanced: How can contradictory cytotoxicity data in different cancer cell lines be interpreted?

  • Mechanistic Profiling : Test against panels of cell lines (e.g., HA22T liver cancer vs. MCF-7 breast cancer) to identify tissue-specific uptake or efflux pump interactions .
  • Apoptosis Assays : Measure caspase-3 activation to distinguish cytostatic vs. cytotoxic effects .
  • Resistance Studies : Evaluate ABC transporter expression (e.g., P-gp) in resistant subclones via qPCR .

Advanced: What in silico tools are recommended for predicting off-target interactions?

  • PharmaDB Screening : Use SwissTargetPrediction to rank potential off-targets (e.g., sigma receptors, monoamine oxidases) .
  • DEREK Nexus : Flag structural alerts (e.g., benzothiazole thioethers for hepatotoxicity) .
  • Binding Free Energy Calculations : MM-PBSA/GBSA methods refine docking poses for selectivity analysis .

Advanced: How can the compound’s stability under physiological conditions be assessed?

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 6, 24 h .
  • Plasma Stability : Incubate with rat plasma (37°C). LC-MS/MS quantifies parent compound loss due to esterase/protease activity .
  • Photostability : Expose to UV light (300–400 nm) and track decomposition products .

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